(2,6-Dimethyl-4-propoxyphenyl)boronic acid
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Overview
Description
(2,6-Dimethyl-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C₁₁H₁₇BO₃ and a molecular weight of 208.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two methyl groups and a propoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,6-Dimethyl-4-propoxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethyl-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boron reagent (e.g., bis(pinacolato)diboron)
Conditions: Mild temperatures (e.g., 50-80°C), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2,6-Dimethyl-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dimethyl-4-propoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The palladium catalyst facilitates the oxidative addition and reductive elimination steps, resulting in the formation of the desired biaryl product.
Comparison with Similar Compounds
(2,6-Dimethyl-4-propoxyphenyl)boronic acid can be compared with other boronic acids, such as:
- Phenylboronic acid
- 2,4-Dimethoxyphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
These compounds share similar reactivity in cross-coupling reactions but differ in their substituents, which can influence their reactivity and selectivity . This compound is unique due to its specific substitution pattern, which can provide distinct steric and electronic properties .
Biological Activity
(2,6-Dimethyl-4-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This article focuses on the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound's efficacy was assessed through in vitro experiments on cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
Table 1: Antiproliferative Activity of this compound
Cell Line | GI50 Value (µM) | Mechanism of Action |
---|---|---|
K562 | 5.7 | Induction of apoptosis via PARP-1 cleavage and caspase activation |
MV4-11 | 3.9 | Inhibition of cell cycle progression |
MCF-7 | 7.9 | Modulation of microtubule dynamics |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis through mechanisms such as poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activation of caspase-9, which are critical components of the apoptotic pathway .
The biological activity of this compound is attributed to its interaction with cellular targets involved in proliferation and survival signaling pathways. Key mechanisms include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase-9 following treatment with the compound.
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly in the G1/S transition phase, contributing to its antiproliferative effects .
- Microtubule Dynamics : It has been suggested that boronic acids can alter microtubule dynamics, which is crucial for mitosis and cellular integrity .
Case Studies
Several case studies illustrate the biological activity of this compound:
- K562 Leukemic Cells : In a study involving K562 cells treated with 10 µM concentrations of the compound for varying durations (24, 48, and 72 hours), significant apoptosis was observed after 48 hours. Immunoblotting confirmed increased PARP cleavage and caspase activation .
- MCF-7 Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of MCF-7 cell proliferation. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicative of apoptosis following treatment .
- MV4-11 Acute Myeloid Leukemia Cells : Treatment with this compound resulted in marked cell death and reduced viability in MV4-11 cells, correlating with alterations in cell cycle regulatory proteins .
Properties
IUPAC Name |
(2,6-dimethyl-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7,13-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZCNEMJDMJEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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